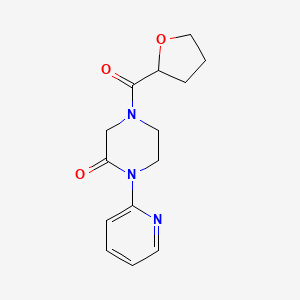

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Description

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a piperazinone derivative characterized by a six-membered heterocyclic core containing two nitrogen atoms and a ketone group. The compound is substituted at the 1-position with a pyridin-2-yl moiety and at the 4-position with an oxolane-2-carbonyl group. Piperazinones are widely explored in medicinal chemistry due to their balanced solubility and membrane permeability, often serving as scaffolds for kinase inhibitors or GPCR-targeting agents .

Properties

IUPAC Name |

4-(oxolane-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZDAQNKUJLZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could be:

Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared.

Substitution with Pyridin-2-yl Group: The piperazine core is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution.

Addition of Oxolane-2-carbonyl Group: Finally, the oxolane-2-carbonyl group is introduced through a reaction such as acylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridine moiety.

Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, have shown promise in combating various cancers. The compound's structure allows it to interact with multiple biological targets, which may enhance its efficacy against cancer cells.

Case Study : A study evaluated various piperazine derivatives against breast cancer cell lines. The results demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects, suggesting that modifications to the piperazine ring could lead to improved anticancer agents .

Antimicrobial Properties

Piperazine derivatives have been explored for their antimicrobial properties against a range of pathogens. The oxolane moiety contributes to the lipophilicity of the compound, potentially enhancing its ability to penetrate bacterial membranes.

Case Study : In vitro studies showed that certain piperazine derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with oxolane substitutions were found to inhibit bacterial growth effectively .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in the context of anxiety and depression. Its ability to modulate neurotransmitter systems may contribute to its therapeutic potential.

Case Study : In animal models, piperazine derivatives were tested for anxiolytic and antidepressant-like activities. Results indicated that these compounds could influence serotonin and dopamine pathways, leading to behavioral improvements .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the oxolane and pyridine rings can significantly alter the compound's biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine | Enhanced binding affinity to target receptors |

| Alteration of oxolane ring | Improved solubility and bioavailability |

| Variations in piperazine | Altered pharmacokinetics and toxicity profiles |

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the pyridine moiety might bind to metal ions or other biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with two analogous piperazinone derivatives: 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () and 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (). Key differences in substituents, molecular properties, and inferred bioactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility :

- The Fmoc derivative () contains a carboxylic acid group, enhancing aqueous solubility compared to the target compound’s oxolane and pyridine substituents. However, the oxolane’s ether oxygen may improve solubility relative to the benzyl group in , which is highly lipophilic .

Hydrogen-Bonding Capacity: The target compound likely has six H-bond acceptors (pyridine N, oxolane O, piperazinone O, and three additional O/N atoms), surpassing the Fmoc derivative (4 acceptors) and matching the benzyl-pyrido-pyrimidine analog (5 acceptors).

Metabolic Stability :

- The oxolane substituent may confer better metabolic stability compared to the benzyl group (), as ethers are less prone to oxidative degradation than alkyl-aromatic moieties.

Research Findings and Implications

- Structural Insights : Crystallographic studies using programs like SHELX () could elucidate conformational preferences of the oxolane-pyridine substituents, aiding in rational drug design .

- Limitations : Experimental data on binding affinity, toxicity, and synthesis routes are absent in the provided evidence, necessitating further studies.

Biological Activity

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, with the CAS number 2309522-05-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer potential and other therapeutic applications.

The molecular formula of this compound is with a molecular weight of 275.30 g/mol. Its structural characteristics include a piperazine ring and a pyridine moiety, which are commonly associated with various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 2309522-05-0 |

| Molecular Formula | |

| Molecular Weight | 275.30 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The incorporation of the oxolane and pyridine functionalities is crucial for enhancing biological activity. Research has demonstrated various synthetic pathways that yield high purity and yield of the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine rings. For example, derivatives similar to this compound have shown promising results in vitro against various cancer cell lines. In particular, compounds with similar structural motifs were tested against breast cancer cell lines (e.g., 4T1), demonstrating dose-dependent cytotoxicity .

Case Study:

A study evaluated the cytotoxic effects of piperazine-linked derivatives on breast cancer cells, reporting an IC50 value as low as 20 µM for certain derivatives, indicating significant antiproliferative effects . The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest.

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial properties. The presence of the oxolane moiety is thought to enhance membrane permeability, facilitating cellular uptake and increasing bioactivity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest that derivatives exhibit favorable ADME characteristics, which are crucial for their development as therapeutic agents . Toxicological assessments indicate that some derivatives maintain low toxicity levels even at higher concentrations, making them suitable candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.